PEG3 Linker Length in VHL-Based PROTACs: A Class-Level Optimization Strategy
While direct comparative data for Conjugates 12 is not available, class-level inference from a related PROTAC system demonstrates the critical impact of linker length. In a study optimizing IAP-recruiting PROTACs for ERα degradation, the analog containing a PEG3 linker exhibited the highest degradation activity compared to its PEG2 and PEG4 counterparts. The PEG3 variant achieved the most potent ERα degradation, despite all variants showing similar target-binding affinity (IC50 = 30–50 nM) [1]. This finding underscores that for certain PROTAC geometries, a 3-unit PEG spacer is optimal, providing a crucial, empirically-validated design rationale for selecting a conjugate like Conjugates 12.
| Evidence Dimension | Linker length-dependent degradation activity (Class-level inference) |
|---|---|
| Target Compound Data | Contains a 3-unit PEG linker (PEG3) |
| Comparator Or Baseline | IAP-based PROTACs with PEG2 and PEG4 linkers |
| Quantified Difference | PEG3 linker variant showed highest degradation activity (qualitative assessment from cited figure) |
| Conditions | Western blotting for ERα degradation in MCF-7 cells |
Why This Matters
This class-level data provides a validated design principle, suggesting a 3-unit PEG linker can be optimal for forming a productive ternary complex in certain PROTAC systems, which may translate to higher success rates in degrader development.
- [1] MEDCHEM NEWS Vol.33 No.2, p. 24/52. Figure 3B. The Pharmaceutical Society of Japan. Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
